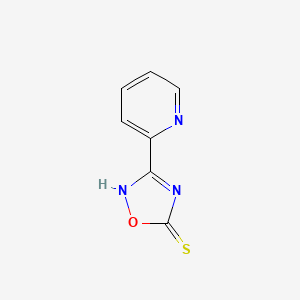

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Description

BenchChem offers high-quality 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSOKBPWRNAWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Tautomeric Equilibrium of Oxadiazole-5-thiol and Oxadiazole-5-thione

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and amides.[1] A critical feature of this heterocycle is the tautomeric equilibrium between its 5-thiol (–SH) and 5-thione (=S) forms. While often interchangeably named, the distinction is thermodynamically and synthetically significant.

This guide provides an in-depth analysis of the thione-thiol tautomerism, establishing the thione form as the dominant species in the solid state and polar solutions. It details the mechanistic basis for this preference, provides validated characterization protocols (NMR, IR), and outlines the reactivity profiles (S- vs. N-alkylation) essential for rational drug design.

Chemical Identity and Nomenclature

The term "oxadiazole-5-thiol" typically refers to 5-substituted-1,3,4-oxadiazole-2-thiol .[2][3] Due to the symmetry of the 1,3,4-oxadiazole core (O1-C2-N3-N4-C5), positions 2 and 5 are equivalent until substituted.

-

IUPAC Name: 5-substituted-1,3,4-oxadiazole-2(3H)-thione.

-

Tautomers:

Note on 1,2,4-Oxadiazoles: While 1,2,4-oxadiazole-5-thiols exist, the 1,3,4-isomer is the primary scaffold exhibiting this specific tautomeric utility in drug discovery. This guide focuses on the 1,3,4-system .

Theoretical Framework: The Tautomeric Equilibrium[7]

Thermodynamic Stability

Experimental and computational studies (DFT/B3LYP) consistently demonstrate that the thione form is thermodynamically more stable than the thiol form by approximately 4–12 kcal/mol, depending on the solvent dielectric constant.

-

Resonance Stabilization: The thione form benefits from thioamide-like resonance (

). The high polarizability of sulfur facilitates charge delocalization, stabilizing the dipolar resonance contributor. -

Aromaticity: While the thiol form retains the formal heteroaromaticity of the oxadiazole ring, the thione form adopts a non-aromatic, exocyclic double-bond character that is energetically compensated by strong intermolecular hydrogen bonding (N-H···S) in the solid state.

Solvent Effects

-

Polar Solvents (DMSO, Methanol): Stabilize the more polar thione tautomer via solvation of the dipolar resonance structures.

-

Non-Polar Solvents / Gas Phase: The energy gap narrows, but the thione remains preferred. The thiol form is often only observed as a transient species or trapped via S-alkylation.

Mechanism of Tautomerism

The proton transfer occurs intermolecularly in solution, often assisted by solvent molecules or dimer formation.

Figure 1: Tautomeric equilibrium favoring the thione form.

Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers. The absence of S-H signals and the presence of C=S resonances are definitive for the thione.

Spectroscopic Markers

| Technique | Thione Form (Major) | Thiol Form (Minor/Trapped) | Notes |

| IR Spectroscopy | 3100–3400 cm⁻¹: N-H stretch (broad)1250–1270 cm⁻¹: C=S stretch | ~2550 cm⁻¹: S-H stretch (weak/absent) | The C=S band is strong and diagnostic. |

| ¹H NMR (DMSO-d₆) | 13.0–14.5 ppm: N-H (broad singlet, D₂O exchangeable) | ~3.0–4.0 ppm: S-H (rarely observed unless trapped) | The downfield shift of NH confirms the thioamide character. |

| ¹³C NMR | 178–186 ppm: C=S (C2) | ~160–170 ppm: C-S (C2) | The C=S carbon is significantly deshielded compared to C-S. |

| X-Ray Crystallography | C-S Bond Length: ~1.66–1.68 Å (Double bond character) | C-S Bond Length: ~1.75 Å (Single bond character) | Definitive proof of solid-state structure. |

Experimental Protocols

Synthesis of 5-Aryl-1,3,4-oxadiazole-2(3H)-thione

This protocol utilizes the cyclization of acid hydrazides with carbon disulfide in a basic medium.

Materials:

-

Aryl acid hydrazide (1.0 eq)

-

Carbon disulfide (CS₂, 2.5 eq) - Caution: Flammable/Toxic

-

Potassium hydroxide (KOH, 1.5 eq)

-

Ethanol (95%)

Procedure:

-

Dissolution: Dissolve KOH (0.015 mol) in ethanol (20 mL). Add the aryl acid hydrazide (0.01 mol) and stir until dissolved.

-

Addition: Add CS₂ (0.025 mol) dropwise to the solution at 0–5 °C.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane). Evolution of H₂S gas (rotten egg smell) indicates cyclization.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water (50 mL).

-

Acidification: Acidify the aqueous solution with 10% HCl to pH 2–3. The product will precipitate as the thione tautomer.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation:

-

Melting Point: Sharp melting point indicates purity.

-

IR Check: Confirm presence of C=S (~1260 cm⁻¹) and absence of hydrazide C=O (~1660 cm⁻¹).

Reactivity: S-Alkylation vs. N-Alkylation

While the thione is the stable neutral form, the thiolate anion (formed under basic conditions) is the reactive nucleophile.

-

S-Alkylation (Major): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃/Acetone or NaH/DMF) predominantly yields the S-alkylated product (thioether). This confirms the ambident nature of the anion, where the sulfur atom is the softer, more nucleophilic center.

-

N-Alkylation (Minor): Can occur under specific conditions or via Mannich reactions (reaction with formaldehyde and secondary amines).

Figure 2: Divergent reactivity pathways of the oxadiazole thione/thiolate system.

Biological Relevance and Drug Design[1][8][9]

The 1,3,4-oxadiazole-2-thione motif is a validated pharmacophore.

-

Bioisosterism: It serves as a planar, lipophilic surrogate for carboxylic acids or amides, improving membrane permeability while maintaining hydrogen bond donor/acceptor capability (via the NH and S/N atoms).

-

Metabolic Stability: The heterocyclic ring is resistant to rapid hydrolysis compared to esters or open-chain amides.

-

Applications:

-

Antimicrobial: Disruption of bacterial cell walls (e.g., S. aureus inhibition).

-

Anticancer: Inhibition of specific enzymes (e.g., thymidylate synthase) where the thione sulfur coordinates with metal cofactors in the active site.

-

References

-

Synthesis and Tautomerism: El-Sayed, W. A., et al. "Synthesis and Screening of New [1,3,4]Oxadiazole... Derivatives as Potential Antitumor Agents."[1][2][4][6][7] ACS Omega, 2021.

-

Spectroscopic Study: Karpenko, Y. V., et al. "Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thione." Chemistry & Chemical Technology, 2018.

-

Crystal Structure & Equilibrium: Koparir, M., et al. "5-Furan-2yl[1,3,4]oxadiazole-2-thiol... and Their Thiol-Thione Tautomerism." Molecules, 2005.

-

Pharmacological Review: Glomb, T., & Szymankiewicz-Dąbrowska, K. "1,3,4-Oxadiazole Derivatives: Biological Activity, Mechanisms of Action, and Structure-Activity Relationship." Molecules, 2023.[8]

-

Reactivity (Alkylation): Farshori, N. N., et al. "Immunomodulatory properties of S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. xisdxjxsu.asia [xisdxjxsu.asia]

- 8. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of considerable interest to medicinal chemists due to its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] The incorporation of a pyridyl substituent introduces a key site for hydrogen bonding and potential metal coordination, further enhancing its drug-like properties. The thiol group at the 5-position offers a reactive handle for further chemical modification and can itself be a critical pharmacophoric element.

This guide will focus on the synthesis and characterization of the 3-(Pyridin-2-yl) substituted isomer, a structure with potential for unique biological activities stemming from the specific electronic and steric arrangement of its constituent parts.

Compound Identification and Physicochemical Properties

As of the latest update of this guide, a dedicated CAS number for 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has not been assigned in major chemical registries. However, based on its constituent parts and related structures, its key identifiers can be predicted.

| Identifier | Value | Source |

| IUPAC Name | 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol | N/A |

| Molecular Formula | C₇H₅N₃OS | Calculated |

| Molecular Weight | 179.20 g/mol | Calculated |

| Synonyms | 3-(2-Pyridyl)-1,2,4-oxadiazole-5-thiol; 5-Mercapto-3-(pyridin-2-yl)-1,2,4-oxadiazole | N/A |

Note: The thiol can exist in tautomeric equilibrium with its thione form, 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-thione.

Synthetic Protocol: A Two-Step Approach

The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol can be logically approached through a two-step process, commencing with the preparation of the key intermediate, 2-pyridylamidoxime, followed by a cyclization reaction with a carbon disulfide source.

Step 1: Synthesis of N'-Hydroxy-2-pyridinecarboximidamide (2-Pyridylamidoxime)

The foundational precursor for the 1,2,4-oxadiazole ring is the corresponding amidoxime. 2-Pyridylamidoxime is synthesized from 2-pyridinecarbonitrile and hydroxylamine hydrochloride.[2]

Experimental Protocol:

-

To a 1-liter round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-pyridinecarbonitrile (40 g, 384 mmol), hydroxylamine hydrochloride (26.7 g, 384 mmol), and ethanol (300 mL).

-

With stirring, add triethylamine (107 mL, 768 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in a biphasic mixture of dichloromethane (300 mL) and water (300 mL).

-

Filter the slurry and wash the collected solid with several portions of water.

-

Separate the organic layer from the filtrate and wash it twice with 300 mL of water.

-

Back-extract the combined aqueous layers with 50 mL of dichloromethane.

-

Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield a white solid.

-

Combine all solid products and dry in a vacuum oven to obtain N'-Hydroxy-2-pyridinecarboximidamide.

Expected Yield: ~100%[2] Melting Point: 116 °C[2]

Diagram of Synthesis Workflow for 2-Pyridylamidoxime:

Caption: Synthesis of the key intermediate, 2-pyridylamidoxime.

Step 2: Cyclization to form 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

The cyclization of an amidoxime with a suitable C1 synthon is a common strategy for forming 1,2,4-oxadiazoles. For the introduction of a thiol group at the 5-position, carbon disulfide is the reagent of choice.

Experimental Protocol:

-

In a round-bottom flask, dissolve N'-Hydroxy-2-pyridinecarboximidamide (10 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as potassium hydroxide (12 mmol), to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise.

-

Allow the reaction to stir at room temperature for several hours, or gently heat to reflux to drive the reaction to completion. Monitor by TLC.

-

After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Cyclization Workflow:

Caption: Formation of the 1,2,4-oxadiazole-5-thiol ring.

Characterization and Spectral Data

Thorough characterization of the synthesized 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is essential to confirm its identity and purity. The following techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The chemical shifts and coupling constants will be indicative of the 2-substitution pattern. The thiol proton may be broad and its position can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR will provide evidence for the carbon skeleton, including the two distinct carbons of the oxadiazole ring and the carbons of the pyridine ring. The C=S carbon will appear at a characteristic downfield shift.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₅N₃OS) by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the oxadiazole ring, as well as vibrations associated with the pyridine ring. A band corresponding to the S-H or C=S stretch should also be present.

-

Melting Point: A sharp melting point is indicative of a pure compound.

While specific spectral data for the title compound is not widely published, data for analogous compounds, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, can serve as a useful reference.[3][4]

Potential Applications in Drug Discovery

The 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-thiol scaffold holds significant promise for applications in drug discovery due to the combined features of its constituent moieties.

-

Enzyme Inhibition: The thiol group can act as a zinc-binding group, making this scaffold a potential inhibitor of metalloenzymes. The pyridine nitrogen can also participate in coordinating metal ions within an active site.

-

Antimicrobial and Antifungal Activity: Both 1,2,4-oxadiazole and pyridine derivatives are known to exhibit a broad range of antimicrobial and antifungal activities.[5]

-

Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.

-

Scaffold for Further Derivatization: The thiol group provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical substance, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The starting materials, particularly carbon disulfide, are flammable and toxic and require careful handling.

Conclusion

This technical guide has outlined a reliable synthetic pathway for the preparation of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol, a compound with significant potential in medicinal chemistry. The detailed protocols for the synthesis of the 2-pyridylamidoxime intermediate and its subsequent cyclization provide a clear roadmap for researchers. The guide also emphasizes the importance of thorough characterization and highlights the potential therapeutic applications of this promising heterocyclic scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

- ChemicalBook. 2-Pyridylamid oxime synthesis. [URL: https://www.chemicalbook.com/synthesis/1772-01-6.html]

- Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.

- Asif, M., & Imran, M. (2021). Synthesis and Antimycobacterial Activity of 3-(Arylaminomethyl)-5- (Pyridin-4-yl)-1,3,4-Oxadiazole-(3H)-thi-2-One Derivatives Against Mycobacterium Tuberculosis H37rv Strain. Current Bioactive Compounds, 17(3), 261-266. [URL: https://www.benthamscience.com/abstract/2020082103]

- Kowalska, P., & Wrzolek, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [URL: https://www.mdpi.com/1420-3049/27/8/2413]

- SSRN. (2024). Novel pyridine based 1,3,4-oxadiazole hybrids: synthesis, biological potential, molecular docking studies and ADMET properties. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=5701801]

- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Bingol University Journal of Science and Art.

- Maccioni, E., et al. (2005). Antimycobacterial activity of new 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione derivatives. Preliminary molecular modeling investigations. Bioorganic & Medicinal Chemistry, 13(11), 3594-3601. [URL: https://pubmed.ncbi.nlm.nih.gov/15908182/]

- Belkadi, M., & Othman, A. (2010). Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole-2-thione from Some Pyridine Carboxylic Acids. Asian Journal of Chemistry, 22(6), 4237-4244. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_6_5]

- Al-Omar, M. A. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(5), 763-769. [URL: https://www.sciencedirect.com/science/article/pii/S187853521000140X]

- Pokrovsky, A. G., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(51), 48888-48901. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06692]

- NIST. Oxadiazole, 1,2,4-, 5-(5-nitrofuran-2-yl)-3-(4-pyridinyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C25345719&Mask=80]

- Tumkevicius, S., & Vainilavicius, P. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 159-161.

- Pokrovsky, A. G., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(51), 48888-48901. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10756053/]

- ChemicalBook. 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol(15264-63-8) 1 h nmr. [URL: https://www.chemicalbook.com/spectrum/15264-63-8_1HNMR.htm]

- PubChem. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/774383]

Sources

Methodological & Application

Application Notes & Protocols: 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol as a Multifunctional Ligand in Coordination Chemistry

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol as a versatile ligand in modern coordination chemistry. We delve into the underlying principles of its synthesis, its unique structural features, and its diverse coordination behavior. Detailed, field-tested protocols for the synthesis of the ligand and its subsequent use in preparing both discrete metal complexes and coordination polymers are presented. This guide is intended for researchers in materials science, medicinal chemistry, and catalysis seeking to exploit the unique properties of this ligand system.

Introduction: A Ligand of Strategic Design

The convergence of heterocyclic chemistry and coordination chemistry has paved the way for novel materials with tailored properties. Within this landscape, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol emerges as a ligand of significant interest. Its architecture is not accidental; it is a strategic combination of functional moieties designed to impart specific coordination geometries.

The key features include:

-

A Pyridin-2-yl Group: This provides a classic 'N' donor site. Its placement at the 3-position of the oxadiazole ring positions its nitrogen atom in close proximity to a nitrogen atom of the heterocycle, creating a potential N,N'-bidentate chelating pocket.

-

A 1,2,4-Oxadiazole Ring: This five-membered heterocycle is relatively electron-poor and aromatic, contributing to the overall stability of the ligand and its complexes.[1] The endocyclic nitrogen atoms can also participate in coordination.

-

A Thiol/Thione Moiety (-SH / =S): This group introduces a soft donor atom (sulfur) and exists in a thiol-thione tautomeric equilibrium.[2] This duality is crucial as it allows the ligand to act either as a neutral thione (C=S) or a deprotonated thiolate (C-S⁻), offering a charge-variable coordination site and enabling its function as a bridging ligand.

This unique combination of a hard nitrogen base (pyridine) and a soft, adaptable sulfur/nitrogen site makes this ligand a powerful tool for constructing diverse supramolecular architectures, from simple mononuclear complexes to intricate coordination polymers.[3]

Section 1: Ligand Synthesis and Characterization

Principle of Synthesis

The synthesis of 5-substituted-1,2,4-oxadiazoles often proceeds via the cyclization of an O-acylated amidoxime. However, for the 5-thiol variant, a more direct and reliable route involves the reaction of a pyridine-2-amidoxime with a one-carbon electrophile capable of forming the C=S bond, such as thiophosgene or carbon disulfide under specific conditions. The pyridine-2-amidoxime precursor is readily synthesized from the corresponding nitrile (2-cyanopyridine) or amide (picolinamide).

This multi-step synthesis ensures high purity of the final ligand, which is critical for reproducible results in coordination chemistry.

Detailed Protocol: Synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Step 1: Synthesis of Pyridine-2-amidoxime

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanopyridine (10.4 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (10.4 g, 0.15 mol) followed by a solution of sodium carbonate (8.0 g, 0.075 mol) in 25 mL of water, added portion-wise to control effervescence.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with a small amount of cold ethanol. Evaporate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from ethanol/water to obtain pure pyridine-2-amidoxime as a white crystalline solid.

Step 2: Cyclization to 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

-

Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve the synthesized pyridine-2-amidoxime (6.85 g, 0.05 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add potassium carbonate (13.8 g, 0.1 mol) to the solution.

-

Cyclizing Agent: Slowly add a solution of thiophosgene (4.6 mL, 0.06 mol) in 50 mL of anhydrous THF via the dropping funnel over 1 hour. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up: Quench the reaction by carefully adding 100 mL of cold water. Acidify the aqueous layer to pH 3-4 with 2M HCl. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to yield the final product.

Caption: Synthetic pathway for the target ligand.

Characterization and Data

Validation of the synthesized ligand is paramount. The following techniques are essential for confirming its structure and purity.

| Technique | Expected Observations | Rationale |

| ¹H NMR (DMSO-d₆) | Signals for pyridyl protons (δ 7.5-8.8 ppm). A broad singlet for the -SH proton (δ > 13 ppm), which may exchange with D₂O. | Confirms the presence of the pyridine ring and the acidic thiol proton. |

| ¹³C NMR (DMSO-d₆) | Signals for pyridyl carbons (δ 120-150 ppm). Two distinct signals for the oxadiazole ring carbons (C3 and C5), typically at δ > 155 ppm. | Confirms the carbon skeleton and the heterocyclic ring structure. |

| FT-IR (KBr Pellet) | Absence of a strong C≡N stretch (~2230 cm⁻¹). Presence of C=N (~1600 cm⁻¹), N-O (~1300 cm⁻¹), and a C=S stretch (~1100-1250 cm⁻¹). A broad ν(N-H) band may also be present due to the thione tautomer. | Provides evidence of functional group transformation and ring formation. |

| Mass Spec. (ESI) | A strong [M-H]⁻ peak in negative mode or [M+H]⁺ peak in positive mode, corresponding to the calculated molecular weight (C₇H₅N₃OS ≈ 179.20 g/mol ). | Confirms the molecular weight of the synthesized compound.[4] |

Critical Insight: Thiol-Thione Tautomerism

This ligand exists as a mixture of two tautomeric forms in equilibrium: the thiol form and the thione form. The position of this equilibrium is influenced by the solvent, pH, and physical state.[5] This is not merely an academic point; it directly impacts the ligand's reactivity and coordination mode.

-

Thiol Form: The proton resides on the sulfur atom. In this form, the ligand can be deprotonated to form a thiolate anion (S⁻), which is a strong, soft donor.

-

Thione Form: The proton resides on a nitrogen atom of the oxadiazole ring. The C-S bond has double-bond character (C=S). In this form, the ligand typically coordinates as a neutral molecule through the exocyclic sulfur atom.

Caption: Thiol-Thione tautomeric equilibrium.

Section 2: Coordination Chemistry Protocols

The multifunctionality of the ligand allows for the synthesis of diverse metal complexes. The outcome is highly dependent on the choice of metal ion, the metal-to-ligand ratio, and the reaction conditions.

Guiding Principles for Complex Synthesis

-

Chelation vs. Bridging: The 2-pyridyl arrangement favors the formation of a five-membered chelate ring with a metal center using the pyridyl nitrogen and the adjacent oxadiazole nitrogen (N4). This typically leads to discrete, mononuclear, or dinuclear complexes.

-

Role of the Thiolate: Upon deprotonation (often facilitated by adding a mild base or using a metal salt with a basic counter-ion like acetate), the thiolate sulfur can act as a bridging atom between two metal centers, leading to the formation of polynuclear clusters or coordination polymers.[6]

-

Solvent Effects: The choice of solvent can influence the final structure. Polar, coordinating solvents like DMF or DMSO may occupy coordination sites on the metal, preventing polymerization, while less coordinating solvents might favor the formation of extended networks.

Caption: Primary coordination modes of the ligand.

Protocol 1: Synthesis of a Discrete Bidentate-Chelating Complex

[Example: Dichlorido[3-(pyridin-2-yl)-1,2,4-oxadiazole-5-thiol]nickel(II)]

-

Setup: Dissolve 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol (35.8 mg, 0.2 mmol) in 10 mL of warm methanol in a 50 mL flask.

-

Metal Salt Addition: In a separate flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (23.8 mg, 0.1 mmol) in 5 mL of methanol.

-

Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change and/or precipitation should be observed.

-

Crystallization: Seal the flask and allow it to stand undisturbed at room temperature. Slow evaporation of the solvent over several days may yield X-ray quality crystals. Alternatively, layering the reaction mixture with a less polar solvent like diethyl ether can induce crystallization.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Characterization: The resulting complex should be characterized by single-crystal X-ray diffraction to confirm the coordination geometry. FT-IR spectroscopy will show a shift in the ν(C=N) and ν(C=S) bands upon coordination.

Protocol 2: Synthesis of a 1D Coordination Polymer

[Example: Catena-poly[cadmium(II)-μ-[3-(pyridin-2-yl)-1,2,4-oxadiazole-5-thiolato]]]

-

Setup: Dissolve the ligand (17.9 mg, 0.1 mmol) and cadmium(II) acetate dihydrate (26.6 mg, 0.1 mmol) in 10 mL of dimethylformamide (DMF) in a 20 mL screw-cap vial.

-

Base Addition: Add two drops of triethylamine (a mild base) to facilitate the deprotonation of the thiol group.

-

Reaction: Seal the vial and place it in a programmable oven. Heat to 80 °C for 24 hours, then cool slowly to room temperature over 48 hours.

-

Isolation: Colorless, needle-like crystals suitable for X-ray diffraction should form. Isolate the crystals by decanting the mother liquor, wash with fresh DMF, and air dry.

-

Characterization: Single-crystal X-ray diffraction is essential to elucidate the repeating unit and the bridging mode of the thiolate. Thermal analysis (TGA) can be used to assess the thermal stability of the polymer.

| Parameter | Protocol 1 (Discrete Complex) | Protocol 2 (Coordination Polymer) |

| Metal:Ligand Ratio | 1:2 | 1:1 |

| Ligand Form | Neutral (Thione) | Anionic (Thiolate) |

| Base Required? | No | Yes (or basic counter-ion) |

| Typical Solvent | Methanol, Ethanol | DMF, DMSO |

| Expected Product | Soluble, crystalline solid | Insoluble, microcrystalline solid |

Section 3: Applications and Future Outlook

The metal complexes derived from 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol are promising candidates for a variety of applications. The presence of both aromatic systems and a sulfur donor makes them interesting for:

-

Luminescent Materials: Coordination to d¹⁰ metals like Zn(II) or Cd(II) can lead to materials with interesting photoluminescent properties for sensing or light-emitting applications.[6]

-

Catalysis: The well-defined coordination sphere around a transition metal center can create active sites for various catalytic transformations.

-

Biological Activity: The 1,3,4-oxadiazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[7][8][9] Coordination to metal ions can enhance this activity. For instance, related oxadiazole-thiolate salts have shown potent activity against Mycobacterium tuberculosis.[10]

Future work should focus on exploring the full range of transition metals and lanthanides to synthesize complexes with unique magnetic, optical, and catalytic properties. The strategic design of this ligand provides a robust platform for the rational design of functional coordination materials.

References

-

Patel, N. B., & Shaikh, F. M. (2010). Synthesis of oxadiazole, thiadiazole and tetrazole derivatives of 1H-imidazo[4,5-b]pyridines. Der Pharma Chemica, 2(4), 233-242. Retrieved from [Link]

-

Ahmed, L. S. (2021). Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4-Oxadiazole Derivatives. International Journal of Research and Review, 8(6), 337-353. Retrieved from [Link]

-

Styrcz, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. Retrieved from [Link]

-

Shafique, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5530. Retrieved from [Link]

-

Barone, G., et al. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483. Retrieved from [Link]

-

Barone, G., et al. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. PMC - NIH. Retrieved from [Link]

-

Al-Janabi, A. S., & Al-iraqi, M. A. (2015). Some Transition metal complexes with 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazol. Journal of Al-Nahrain University, 18(4), 30-36. Retrieved from [Link]

-

Jakubkiene, V., et al. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 163-165. Retrieved from [Link]

-

Wang, X., et al. (2024). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. Journal of Coordination Chemistry, 77(1-3), 1-15. Retrieved from [Link]

-

Çakmak, F. P., & Aytac, S. P. (2017). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. International Conference on PharmScience. Retrieved from [Link]

-

Kumar, R., et al. (2014). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research, 5(9), 3934-3940. Retrieved from [Link]

-

Gökce, H., et al. (2016). Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol Molecule. Journal of Spectroscopy. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2007). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E, 63(1), o125-o127. Retrieved from [Link]

-

Gudasi, K. B., et al. (2007). Transition metal complexes with a new tridentate ligand, 5-[6-(5-mercapto-1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol. Journal of the Serbian Chemical Society, 72(4), 357-368. Retrieved from [Link]

-

Mohammed, U. S., et al. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Samarra Journal of Pure and Applied Science, 6(2), 1-13. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sjpas.com [sjpas.com]

- 3. Metal Complexes of Oxadiazole Ligands: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-吡啶基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. mdpi.com [mdpi.com]

- 9. bingol.edu.tr [bingol.edu.tr]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Functionalization of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol for drug discovery

Application Note: Functionalization of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol for Drug Discovery

Abstract & Strategic Significance

The 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-thiol scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of bioisosteric properties and synthetic versatility. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, improving metabolic stability while maintaining hydrogen-bond acceptor capabilities. The inclusion of the pyridine ring at the C3 position enhances aqueous solubility and provides a metal-chelating pharmacophore often required in kinase and metalloenzyme inhibitors.

This guide addresses the primary challenge in working with this scaffold: controlling the reactivity of the C5-thiol group. Due to thiol-thione tautomerism, functionalization requires precise conditions to ensure regioselectivity (S- vs. N-alkylation) and to access advanced C-C bond-forming reactions like the Liebeskind-Srogl coupling.

Mechanistic Insight: The Thiol-Thione Tautomerism

Understanding the electronic state of the molecule is the prerequisite for successful functionalization.

-

The Equilibrium: In solution (DMSO, DMF) and the solid state, 3-aryl-1,2,4-oxadiazole-5-thiols exist predominantly as the 5(4H)-thione tautomer. The proton resides on the N4 nitrogen, stabilizing the C=S bond.

-

Reactivity Implications:

-

Soft Electrophiles (Alkyl halides): Under basic conditions, the deprotonated species acts as a thiolate anion (S-nucleophile), favoring S-alkylation .

-

Hard Electrophiles / High Temps: Can lead to competitive N-alkylation at the N4 position, disrupting aromaticity and altering the pharmacophore.

-

Visualizing the Pathway:

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. S-alkylation is the kinetic and thermodynamic preference under controlled conditions.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: Unlike 1,3,4-oxadiazoles which are made from hydrazides, the 1,2,4-isomer is synthesized from amidoximes.

Reagents: 2-Cyanopyridine, Hydroxylamine hydrochloride, 1,1'-Thiocarbonyldiimidazole (TCDI), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Amidoxime Formation:

-

Cyclization:

-

Dissolve the amidoxime (5 mmol) in anhydrous THF (15 mL).

-

Add TCDI (1.1 eq) and DBU (1.2 eq).

-

Stir at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure closure.

-

Workup: Acidify with 1M HCl to pH 3 (precipitates the thione). Filter the yellow solid.

-

Yield: Typically 75-85%.

-

Protocol B: Regioselective S-Alkylation

Objective: To create a thioether linkage for SAR exploration.

Reagents: Scaffold (from Protocol A), Alkyl Halide (R-X), K2CO3, Acetone or DMF.

-

Preparation: Suspend 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-thiol (1.0 eq) in Acetone (0.2 M). Note: Use DMF if solubility is poor.

-

Deprotonation: Add anhydrous K2CO3 (1.5 eq). Stir at RT for 15 min. The suspension may change color (yellow to orange) indicating anion formation.

-

Addition: Add the Alkyl Halide (1.1 eq) dropwise.

-

Critical Control: For highly reactive halides (e.g., benzyl bromide), cool to 0°C to prevent bis-alkylation or N-alkylation.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Remove solvent in vacuo. Resuspend in EtOAc/Water.[2] Wash organic layer with brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). S-alkylated products are usually less polar than the starting thione.

Protocol C: Liebeskind-Srogl Cross-Coupling

Objective: To replace the thiol sulfur with a Carbon substituent (Desulfitative coupling), accessing 5-aryl/alkyl-1,2,4-oxadiazoles.

Mechanism: This Pd-catalyzed reaction uses a Copper cofactor (CuTC) to activate the sulfur-carbon bond, allowing transmetallation with a boronic acid.

Reagents:

-

Thioether Substrate: S-Methyl derivative (prepared via Protocol B using MeI).

-

Boronic Acid: Aryl-B(OH)2 (1.5 eq).

-

Catalyst: Pd(PPh3)4 (5 mol%).

-

Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq). Essential for scavenging sulfur.

-

Solvent: Anhydrous THF (degassed).

Steps:

-

In a glovebox or under Argon, mix the S-methyl oxadiazole (0.5 mmol), Boronic acid (0.75 mmol), and CuTC (0.75 mmol) in a Schlenk tube.

-

Add Pd(PPh3)4 (0.025 mmol).

-

Add degassed THF (3 mL).

-

Seal and heat to 50–60°C for 12–18 hours.

-

Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu/Pd residues). Wash with NH4Cl (aq) to remove residual copper.

-

Purification: Column chromatography.

Workflow Visualization:

Figure 2: Workflow for the Liebeskind-Srogl desulfitative coupling.

Analytical Validation (QC)

Distinguishing between the starting thione, the S-alkylated product, and the N-alkylated impurity is critical. Use 13C NMR as the definitive tool.

| Feature | Thione (Starting Material) | S-Alkyl Product (Target) | N-Alkyl Product (Impurity) |

| C5 Chemical Shift | ~175 - 180 ppm (C=S characteristic) | ~165 - 170 ppm (C-S-R upfield shift) | ~155 - 160 ppm |

| H-NMR | Broad NH singlet (10-13 ppm) | Disappearance of NH | Disappearance of NH |

| IR Spectroscopy | Strong C=S stretch (~1100-1200 cm⁻¹) | Loss of C=S band | Strong C=O like amide stretch |

Data Interpretation:

-

A shift of the C5 carbon from ~178 ppm to ~168 ppm confirms the formation of the thioether bond.

-

Retention of the peak >175 ppm suggests failure to react or N-alkylation (if NH is gone but C=S character remains strong, though N-alkyl usually shifts upfield too, the C5 shift is most reliable for S-alkylation confirmation).

References

-

Synthesis of 1,2,4-Oxadiazoles: Pace, A., et al. "Fluorinated Heterocycles: Synthesis and Bioactivity." Heterocycles.

- Context: Confirms the Amidoxime + TCDI route.

-

(See Section 2: Synthesis)

-

Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling."[3] Journal of the American Chemical Society.[4]

- Context: The foundational protocol for converting thioethers to ketones/aryl compounds.

-

Tautomerism & Alkylation: Al-Masoudi, N. A., et al. "N- And S-Alkylation of 1,2,4-triazole-5-thiol and 1,3,4-oxadiazole-5-thiol." Phosphorus, Sulfur, and Silicon.

- Context: Establishes the preference for S-alkylation under basic conditions for these heterocycles.

-

Bioactivity of Pyridine-Oxadiazoles: Vaidya, A., et al. "Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- Context: Validates the 3-(pyridin-2-yl) motif in anticancer drug discovery.

Sources

Application Note: Solvent Selection for the Cyclization of Pyridine Amidoxime with Thiophosgene

Executive Summary

The reaction between pyridine amidoxime and thiophosgene (

This transformation presents a classic "chemoselectivity vs. hydrolysis" paradox. Thiophosgene is highly electrophilic and moisture-sensitive, yet the amidoxime substrate is polar and often requires aqueous bases for effective deprotonation. This Application Note provides a decision matrix for selecting the optimal solvent system—comparing the robustness of Biphasic Systems (DCM/Water) against the anhydrous precision of Monophasic Organic Systems (THF/Toluene) .

Reaction Mechanism & Solvent Influence[1]

Understanding the mechanism is a prerequisite for solvent selection. The reaction proceeds via an O-thiocarbamoylation followed by an intramolecular nucleophilic attack.

Mechanistic Pathway

-

Activation: The amidoxime hydroxyl group is deprotonated (or acts as a nucleophile) to attack the thiophosgene.

-

Intermediate Formation: Formation of the O-thiocarbamoyl chloride intermediate.

-

Cyclization: The amide nitrogen attacks the thiocarbonyl carbon, ejecting HCl to close the ring.

The Solvent's Role

-

HCl Scavenging: The reaction generates 2 equivalents of HCl. If not neutralized, the pyridine ring becomes protonated, deactivating the nucleophile.

-

Phase Transfer: In biphasic systems, the solvent must protect the thiophosgene from bulk water hydrolysis while allowing interfacial contact with the amidoxime.

Figure 1: Mechanistic pathway highlighting the critical steps where solvent choice dictates yield versus hydrolysis.

Solvent Selection Matrix

Select your solvent system based on your specific process constraints (Scale, Solubility, and Safety).

| Parameter | System A: Biphasic (Recommended) | System B: Monophasic (Anhydrous) | System C: Green Alternative |

| Solvents | Dichloromethane (DCM) / Water | THF or Toluene | 2-MeTHF / Water |

| Base | Triethylamine (TEA) or DIPEA | ||

| Temperature | |||

| Pros | • Excellent heat dissipation• Protects | • High reaction rate• Homogeneous (no stirring issues)• Suitable for lipophilic amidoximes | • Lower toxicity than DCM• Higher boiling point than DCM |

| Cons | • Emulsion formation possible• DCM is a regulated halogenated solvent | • Salt precipitation ( | • 2-MeTHF can form peroxides• Cost is higher |

| Best For | Standard Lab & Pilot Scale | Moisture-Sensitive Substrates | GMP / Green Chemistry |

Detailed Experimental Protocols

Protocol A: The Biphasic "Schotten-Baumann" Method (Standard)

This method relies on the immiscibility of DCM and water to regulate the reaction rate and protect the thiophosgene.

Materials:

-

Pyridine-2-amidoxime (1.0 eq)

-

Thiophosgene (1.1 eq) [DANGER: TOXIC]

-

Dichloromethane (DCM)

-

Potassium Carbonate (

) (2.5 eq)

Procedure:

-

Preparation of Aqueous Phase: Dissolve pyridine-2-amidoxime (10 mmol) and

(25 mmol) in Water (20 mL). Cool to -

Preparation of Organic Phase: Dissolve Thiophosgene (11 mmol) in DCM (20 mL).

-

Note: Thiophosgene is red; its disappearance can sometimes serve as a visual indicator, though the product may also be colored.

-

-

Addition: Add the Thiophosgene/DCM solution dropwise to the rapidly stirring aqueous phase over 30 minutes.

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: The Anhydrous Monophasic Method

Used when the amidoxime has poor water solubility or when strict anhydrous conditions are required.

Materials:

-

Pyridine-2-amidoxime (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Anhydrous THF

-

Triethylamine (TEA) (2.2 eq)

Procedure:

-

Dissolution: Under Nitrogen atmosphere, dissolve pyridine-2-amidoxime (10 mmol) and TEA (22 mmol) in dry THF (30 mL). Cool to

. -

Addition: Add neat Thiophosgene (or a solution in Toluene) dropwise via syringe pump to control the exotherm.

-

Precipitation: TEA

HCl salts will precipitate immediately. Ensure mechanical stirring is sufficient to handle the slurry. -

Reaction: Stir at

for 1 hour, then warm to RT for 1 hour. -

Quenching: Quench with a small amount of saturated

solution. -

Workup: Remove THF under reduced pressure. Resuspend residue in EtOAc/Water for extraction.

Workflow Decision Tree

Use the following logic to determine the appropriate workflow for your specific pyridine derivative.

Figure 2: Decision tree for selecting the optimal solvent system based on substrate properties and regulatory requirements.

Safety & Handling: Thiophosgene

Thiophosgene (

-

Containment: All operations must be performed in a well-ventilated fume hood.

-

Quenching Protocol: Never dispose of unreacted thiophosgene directly.

-

Quench Solution: 10% Ammonia in Ethanol or 2M NaOH.

-

Procedure: Stir all glassware and waste solutions in the quench solution for 1 hour before disposal. This converts

to non-toxic thiourea or carbonate derivatives.

-

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A full-face respirator is recommended if handling outside a hood (not advised).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Thiophosgene | Switch to Biphasic System; Lower temperature to |

| Impurity: Nitrile | Tiemann Rearrangement | The amidoxime dehydrated to a nitrile. Avoid strong heating; ensure base concentration is not excessive. |

| Color Persistence | Unreacted Thiophosgene | Reaction incomplete. Check pH (must be >8 for biphasic). Add small aliquot of base. |

| Emulsion | Surfactant effect of product | Filter the biphasic mixture through a Celite pad before separation or add brine. |

References

-

Mechanistic Insight & Product Identity

-

Solvent Systems & Protocols

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Details on 1,2,4-thiadiazole synthesis).

-

-

Green Chemistry Alternatives

-

Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step-by-Step Approach. Green Chemistry. [Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

[1]

Product Code: PYR-OX-THIOL-003 Chemical Name: 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol (exists in equilibrium with 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5(4H)-thione) Support Level: Tier 3 (Senior Application Scientist)[1]

Core Concept: The "Missing Thiol" Phenomenon

User Issue: "I synthesized the target molecule, but my 1H NMR shows a broad singlet around 13-14 ppm and no S-H peak at 3-4 ppm. Did I make the wrong compound?"

Technical Insight: You likely have the correct compound. This molecule exhibits thione-thiol tautomerism .[1][2][3][4][5] In the solid state and in polar solvents (like DMSO-d6 used for NMR), the equilibrium strongly favors the thione (NH) form over the thiol (SH) form.

-

Thione Form (Dominant): The proton resides on the ring nitrogen (N4). This proton is acidic and often appears downfield (10–14 ppm) as a broad singlet.

-

Thiol Form (Minor): The proton resides on the sulfur. This is rare in polar environments.

Implication for Purification: Because the compound behaves as a weak acid (pKa ~6–7), its solubility is highly pH-dependent. We exploit this property for the primary purification method.

Figure 1: Mechanism of thione-thiol tautomerism and its exploitation for acid-base purification.[1]

Primary Purification: Acid-Base Reprecipitation

Best For: Removal of non-acidic impurities (unreacted amidoxime, elemental sulfur, organic byproducts). Principle: The 1,2,4-oxadiazole-5-thione is acidic.[1] It dissolves in base (forming a water-soluble salt) and precipitates upon acidification.[1]

Protocol A: The "Dissolve & Drop" Method

-

Dissolution: Suspend the crude solid in 1M NaOH (aq) . Use approximately 10 mL of base per gram of crude product.

-

Note: Avoid boiling in strong base for extended periods, as the 1,2,4-oxadiazole ring is susceptible to hydrolysis (ring-opening) under harsh basic conditions.

-

-

Filtration: Filter the resulting solution through a Celite pad or a sintered glass funnel.

-

Why: This removes elemental sulfur (yellow solids) and other non-acidic insoluble impurities.

-

Checkpoint: The filtrate should be clear (often yellow/orange).

-

-

Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring.

-

Precipitation: Continue adding acid until the pH reaches ~2–3. A thick precipitate will form.

-

Collection: Filter the solid, wash copiously with cold water (to remove NaCl), and dry under vacuum.

Secondary Purification: Recrystallization

Best For: Final polishing to achieve >98% purity or obtaining crystalline material for X-ray diffraction.[1]

Solvent Selection Guide

| Solvent System | Suitability | Notes |

| Ethanol / Water (1:1) | High | The "Gold Standard."[1] Dissolve in hot ethanol, add hot water until turbid, then cool slowly. |

| Acetonitrile | Medium | Good for removing more polar organic impurities.[1] |

| Ethyl Acetate | Low | Solubility is often too low for efficient recrystallization unless mixed with Methanol.[1] |

| Water | Low | Practically insoluble in neutral water.[1] |

Protocol B: Recrystallization from EtOH/H2O

-

Place the crude solid in a flask equipped with a reflux condenser.

-

Add Ethanol (absolute) just enough to wet the solid. Heat to reflux.[6][7][8]

-

Add more Ethanol portion-wise through the condenser until the solid just dissolves.

-

Optional: If the solution is dark, add activated charcoal, reflux for 5 mins, and filter hot.

-

Remove from heat.[1] Add hot water dropwise until a faint cloudiness persists.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool to room temperature undisturbed, then place in a fridge (4°C) overnight.

Chromatography Troubleshooting

User Issue: "My compound tails badly on silica gel columns, smearing across fractions."

Root Cause: The acidity of the N-H proton causes the compound to interact strongly with the silanols (Si-OH) on the silica gel surface.

Solution: Acidify the Mobile Phase Standard neutral solvents (Hexane/EtOAc) will cause streaking. You must suppress the ionization.

-

Recommended Mobile Phase: Dichloromethane / Methanol (95:5) + 0.5% Acetic Acid .

-

Alternative: Ethyl Acetate / Hexane + 1% Formic Acid .[1]

Workflow Visualization:

Figure 2: Decision tree for selecting the appropriate purification workflow.

Handling Oxidation (Disulfides)

Issue: Thiols/thiones can oxidize to form disulfide dimers (R-S-S-R) upon exposure to air, especially in basic solutions.

-

Diagnosis: A new peak appears in LCMS with Mass = (2M - 2).[1]

-

Prevention:

-

Perform the Acid-Base precipitation (Method A) quickly. Do not leave the compound dissolved in NaOH for days.

-

Degas solvents using nitrogen sparging before recrystallization.[1]

-

-

Rescue (If dimer forms):

-

Dissolve the crude mixture in Ethanol.

-

Add 1.5 equivalents of Triphenylphosphine (PPh3) or Dithiothreitol (DTT) .

-

Reflux for 1 hour. The disulfide bond will cleave back to the thiol/thione.

-

Proceed immediately to Acid-Base precipitation (the PPh3/DTT will remain in the organic phase/filtrate, while your product dissolves in base).

-

Frequently Asked Questions (FAQ)

Q: The product turned pink/red during synthesis. Is it ruined? A: Not necessarily. The pyridine ring combined with the oxadiazole-thione motif is a potent chelating ligand.[1] Trace amounts of iron (from spatulas or solvents) can form highly colored complexes (red/orange).

-

Fix: Wash the product with a solution of EDTA or dilute HCl during the workup to sequester metal ions. Use glass or plastic tools instead of metal spatulas.

Q: Can I use this compound for "Click Chemistry"? A: No. This is a 1,2,4-oxadiazole, which is the product of a reaction between an amidoxime and an electrophile. It is not an azide or alkyne.[1] However, the thiol group is nucleophilic and can be alkylated (S-alkylation) to attach it to other scaffolds.

Q: How should I store the purified product? A: Store under an inert atmosphere (Nitrogen/Argon) at -20°C. Thiols are prone to auto-oxidation.[1] If stored in air at room temperature, it will slowly convert to the disulfide dimer over weeks.

References

-

Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348.

-

Thione-Thiol Tautomerism: Stanovnik, B., & Tišler, M. (1965). Tautomerism of some heterocyclic thiols. Croatica Chemica Acta, 37, 17-23.[1] (Foundational text on azole-thione tautomerism).

-

Purification of Acidic Heterocycles: Ondi, L., et al. (2004). Systematic purification of heterocycles via acid-base extraction.[1] Journal of Combinatorial Chemistry, 6(6), 911-915.

-

Metal Chelation: Clough, S. C., et al. (2021). Coordination chemistry of 1,2,4-oxadiazole ligands. Coordination Chemistry Reviews, 428, 213612.

Sources

- 1. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | C7H5N3OS | CID 774383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 5. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]

- 8. chemrevlett.com [chemrevlett.com]

Preventing disulfide formation during oxadiazole thiol isolation

Ticket Subject: Preventing Disulfide Dimerization in 1,3,4-Oxadiazole-2-thiol Synthesis

Assigned Specialist: Senior Application Scientist Status: Open Urgency: High

🟢 Introduction: The "Thiol" Paradox

Welcome to the technical support hub. If you are reading this, you likely attempted to isolate a 1,3,4-oxadiazole-2-thiol, only to find a significant quantity of the corresponding disulfide dimer (bis-oxadiazole disulfide) in your NMR or LC-MS data.

The Core Issue: You are fighting a thermodynamic battle. 1,3,4-oxadiazole-2-thiols are unique because they exist in a tautomeric equilibrium with their thione counterparts (1,3,4-oxadiazole-2(3H)-thione). While the thione form is generally more stable in solution, the thiolate anion (generated during basic workups) is a potent nucleophile that rapidly oxidizes to the disulfide upon exposure to air.

This guide provides the mechanistic insight and strict protocols required to freeze this equilibrium and isolate the monomeric species.

🛠 Module 1: The Mechanistic Root Cause (FAQ)

Q1: Why does this specific thiol dimerize faster than aliphatic thiols?

A: It is a matter of acidity and resonance. Unlike aliphatic thiols (pKa ~10-11), the 1,3,4-oxadiazole ring is electron-withdrawing, making the -SH group significantly more acidic (pKa ~3–5). At neutral pH (pH 7), aliphatic thiols are protonated and stable. However, oxadiazole thiols at pH 7 are largely deprotonated (thiolates).

The thiolate anion (

Q2: Is it a Thiol or a Thione?

A: It is both, but you isolate the Thione. In the solid state and in polar solvents (like DMSO or EtOH), the equilibrium strongly favors the thione (NH form). However, chemical reactivity often proceeds through the thiol (SH form).

-

Goal: Protonate the species to force it into the stable, neutral thione form.

-

Avoid: The intermediate thiolate anion.

Visualizing the Danger Zone

The following diagram illustrates the "Thiolate Trap"—the specific pH window where dimerization occurs.

Figure 1: The Oxidation Cycle. The red path represents the failure mode where high pH and air exposure lead to dimerization.

🧪 Module 2: The "Acid-Quench" Isolation Protocol

Objective: Isolate the product without allowing the pH to rise above 2.0 during the transition from reaction mixture to solid.

Reagents Required:

-

Degassed 10% HCl: Sparged with Nitrogen/Argon for 15 mins.

-

EDTA (Disodium salt): To chelate trace copper/iron (catalysts for disulfide formation).

-

Solvent: Ethanol or Acetonitrile (Degassed).

Step-by-Step Workflow

1. The Reaction Context

Most oxadiazole thiols are synthesized by cyclizing a hydrazide with Carbon Disulfide (

-

Current State: The flask contains the Potassium Salt of the oxadiazole. It is stable because it is in a reducing environment (excess

).

2. The Preparation (Critical) Do not pour the reaction mixture into acid. You must pour the acid into the mixture (or vice versa) under controlled conditions.

-

Prepare a quench buffer: Water + HCl (to pH 1) + 1 mM EDTA.

-

Cool this buffer to 0°C.

3. The Quench (The "Dropwise" Rule)

-

Step A: Cool your reaction mixture (containing the salt) to 0°C.

-

Step B: Slowly acidify. Monitor pH continuously.

-

Observation: As pH drops, you will see evolution of

(rotten egg smell) or excess -

Target: Continue adding acid until pH is < 2.0 .

-

Why? You must drive the equilibrium fully to the protonated Thione form.

-

4. Filtration & Drying

-

The product should precipitate as a solid.

-

Filter rapidly.

-

Wash: Wash with cold, acidic water (pH 2). Never wash with neutral water, as the local pH on the crystal surface can rise, causing surface oxidation.

-

Dry: Vacuum dry under

atmosphere. Avoid oven drying in air.

🚑 Module 3: Emergency Recovery (Troubleshooting)

Scenario: You already have the disulfide. Do you need to restart? Answer: No. You can reduce it back to the thiol/thione.

Method A: The Zinc/Acetic Acid Reduction (Robust)

This is the preferred method for heterocyclic disulfides.

-

Dissolve the disulfide in Glacial Acetic Acid.

-

Add excess Zinc dust (3–5 equivalents).

-

Stir at RT for 2–4 hours.

-

Filter off the Zinc.

-

Pour filtrate into degassed ice water.

-

Collect the precipitate (Thione).

Method B: Phosphine Reduction (Mild/Selective)

Use this if your molecule has other acid-sensitive groups.

-

Dissolve disulfide in THF/Water (9:1).

-

Add 1.2 eq TCEP-HCl (Tris(2-carboxyethyl)phosphine).

-

Note: TCEP is preferred over DTT because TCEP is stable in acidic pH and does not require basic conditions to work.

-

-

Stir for 1 hour.

📊 Data & Comparison Tables

Table 1: Reducing Agents for Oxadiazole Recovery

| Reagent | Working pH | Speed | Removal | Recommendation |

| Zinc / AcOH | Acidic (<2) | Fast | Filtration | High (Standard for heterocycles) |

| TCEP | Acidic to Neutral | Fast | Water Wash | High (Clean, but expensive) |

| DTT | Basic (pH > 7) | Slow | Extraction | Low (Requires basic pH, risks re-oxidation) |

| NaBH4 | Basic | Fast | Quench | Medium (Can over-reduce sensitive groups) |

Table 2: Solvent Compatibility for Recrystallization

Goal: Dissolve the thione but prevent oxidation.

| Solvent | Suitability | Notes |

| Ethanol (Abs) | ⭐⭐⭐ | Standard. Degas before use. |

| DMSO | ⭐ | Avoid. DMSO is a mild oxidant; promotes disulfide formation.[3] |

| DMF | ⭐⭐ | Good solubility, but hard to remove. |

| Acetonitrile | ⭐⭐⭐ | Excellent for crystallizing the thione form. |

📉 Workflow Visualization

Figure 2: The "Acid-Quench" Isolation Workflow. Note the critical wash step using acidic water.

📚 References

-

Thione-Thiol Tautomerism:

-

Aydogan, F., et al. (2002). "Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives." Turkish Journal of Chemistry.

-

Context: Confirms that 1,3,4-oxadiazole-2-thiones exist predominantly in the thione form in solid state and polar solvents, but chemical reactivity (oxidation) involves the thiol/thiolate.

-

(Verified Publisher PDF)

-

-

Disulfide Formation Mechanism:

-

Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection."

-

Context: mechanistic overview of thiolate anion oxidation and the necessity of acidic pH to prevent disulfide scrambling.

-

-

Synthesis & Cyclization Protocols:

-

Somani, R. R., et al. (2008). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of ChemTech Research.

-

Context: Standard protocols for CS2/KOH cyclization and acidification workups.

-

-

Reduction of Disulfides:

-

Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry.

-

Context: Establishes TCEP as the superior reducing agent for acidic conditions compared to DTT.

-

Sources

Technical Support Center: Purification of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol. It is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol?

Common impurities typically arise from the synthetic route used. A frequent synthesis involves the cyclization of an acid hydrazide with carbon disulfide.[1][2] Therefore, you should anticipate the presence of:

-

Unreacted Starting Materials: Such as pyridine-2-carbohydrazide or a related precursor.

-

Reaction Intermediates: Incomplete cyclization can leave intermediates like potassium dithiocarbazate salts in the crude product.[3]

-

Side-Products: Oxidation of the thiol group can lead to the formation of a disulfide dimer, especially if the work-up is performed under aerobic or basic conditions.

-

Residual Solvents: Solvents used during the synthesis and work-up (e.g., ethanol, DMF, diethyl ether) may be present.[4][5]

Q2: My compound exists as a thiol, but some literature refers to a thione. Which is it?

This molecule exhibits thiol-thione tautomerism, existing in equilibrium between the 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol and the 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-thione forms.[3][6] The predominant tautomer can depend on the solvent, pH, and physical state (solid vs. solution). For purification and characterization purposes, it is crucial to be aware that both forms may be present and can influence chromatographic behavior and spectral data.

Q3: What is the best first-pass approach for purifying my crude sample?

For most crude samples with moderate to high purity (>80%), recrystallization is the most efficient first step. It is excellent for removing unreacted starting materials and inorganic salts. Ethanol or a mixture of DMF/ethanol is often a suitable solvent system.[5] Acidification of the solution is frequently used to precipitate the final product, taking advantage of its acidic thiol group.[2][4]

Q4: How can I definitively assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of oxadiazole derivatives.[7][8] A reverse-phase method using a C18 column is highly effective. Complementary techniques include:

-

Thin-Layer Chromatography (TLC): For quick, qualitative checks of reaction progress and column fractions.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities with distinct signals.[10][11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[10]

Troubleshooting and Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: I'm seeing significant peak tailing for my compound during HPLC analysis.

Cause: Peak tailing for this compound is a classic issue when analyzing basic molecules on silica-based columns.[12] The nitrogen atom on the pyridine ring (pKa ≈ 5-6) is basic and can undergo strong, secondary ionic interactions with acidic residual silanol groups (Si-OH) on the C18 stationary phase.[12] This leads to a non-ideal retention mechanism and a tailed peak shape.

Solutions:

-

Mobile Phase pH Adjustment: Lower the mobile phase pH to between 2.5 and 3.5 by adding an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the pyridine nitrogen, ensuring it exists as a single cationic species, and also suppresses the ionization of the silanol groups, minimizing secondary interactions.[12]

-

Use a Competing Base: Add a small amount of a competing base, such as 5-10 mM triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[9][12]

-

Employ a Modern Column: Use a column with advanced end-capping (which shields the silanol groups) or a hybrid-silica column that is more stable and less active at a wider pH range.[12]

Problem 2: My compound seems to be degrading during purification by column chromatography on silica gel.

Cause: Standard silica gel is acidic and can potentially catalyze the degradation of sensitive compounds. The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to ring-opening under certain conditions.[5] Furthermore, the thiol group is prone to oxidation to a disulfide, a reaction that can be promoted by prolonged exposure to air on a high-surface-area support like silica.

Solutions:

-

Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine or ammonia solution. This neutralizes the most acidic sites on the silica surface, reducing the potential for degradation and improving the chromatographic behavior of the basic pyridine moiety.

-

Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a polymer-based support.[12]

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible. Use a slightly higher pressure ("flash chromatography") to speed up the process.[9]

Problem 3: I have poor recovery after recrystallization.

Cause: Low recovery can stem from several factors: choosing a solvent in which the compound is too soluble, using an excessive amount of solvent, or premature precipitation of impurities.

Solutions:

-

Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. An ideal single solvent for recrystallization is one where the compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent isn't found, use a solvent/anti-solvent system (e.g., dissolve in a small amount of hot DMF and add ethanol or water until turbidity appears, then reheat to clarify and cool slowly).

-

Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thereby reducing the yield.

-

Check the Mother Liquor: After filtering your crystals, spot the remaining solution (the mother liquor) on a TLC plate alongside your crude and purified material. If a significant amount of product is visible in the mother liquor, you can concentrate the solution to recover a second, potentially less pure, crop of crystals.

Diagram: General Purification & Troubleshooting Workflow

The following diagram outlines a logical workflow for purifying a crude sample of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol.

Sources

- 1. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bingol.edu.tr [bingol.edu.tr]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journalspub.com [journalspub.com]

- 12. benchchem.com [benchchem.com]

Validation & Comparative

Comparative Bioactivity Guide: Pyridine vs. Phenyl 1,3,4-Oxadiazole-2-Thiols

This guide provides a technical comparison of the biological activities, synthesis, and structure-activity relationships (SAR) of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol versus its 5-phenyl analog.

Executive Summary

In drug discovery, the 1,3,4-oxadiazole-2-thiol core is a privileged scaffold due to its ability to act as a bioisostere for carboxylic acids and esters, offering improved metabolic stability. The choice between a pyridine (heteroaryl) and a phenyl (aryl) substituent at the C5 position fundamentally alters the physicochemical profile and target binding affinity.

-

Pyridine-4-yl Derivative: Exhibits superior water solubility and pH-dependent ionization. The pyridyl nitrogen acts as a critical hydrogen bond acceptor, significantly enhancing potency against specific microbial targets (e.g., S. epidermidis) and allowing for interaction with kinase hinge regions in anticancer applications.

-

Phenyl Derivative: Provides a robust hydrophobic anchor. While the unsubstituted phenyl analog often shows moderate-to-weak baseline activity, it serves as an essential lipophilic scaffold that requires further substitution (e.g., -OMe, -Cl) to achieve nanomolar potency.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Tautomerism and Electronic Effects

Both compounds exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form often predominates, which is critical for binding interactions.

-

Pyridine Effect: The electron-withdrawing nature of the pyridine ring decreases the electron density on the oxadiazole ring more significantly than the phenyl ring. This increases the acidity of the -SH proton (lower pKa), potentially enhancing interactions with basic amino acid residues (e.g., Arginine, Lysine) in enzyme active sites.

-

Phenyl Effect: The phenyl ring contributes to π-π stacking interactions but lacks the specific directional H-bonding capability of the pyridine nitrogen.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) differences.

Figure 1: SAR comparison highlighting the functional divergence between pyridine and phenyl substituents.

Biological Activity Comparison

Antimicrobial Activity